molecular formula C7H8BrCl2N3 B2491969 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 2460751-23-7

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No.: B2491969
CAS No.: 2460751-23-7
M. Wt: 284.97
InChI Key: GJUMYJHPCWVPOX-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a valuable chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties . The reactive bromine atom serves as a key handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are essential for exploring structure-activity relationships (SAR) . The amine functional group, provided as a stable dihydrochloride salt, offers a site for further derivatization through acylation or alkylation, making this building block highly versatile for the synthesis of novel bioactive molecules . This compound is intended for use in lead optimization programs to improve the potency, selectivity, and pharmacokinetic profiles of potential drug candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUMYJHPCWVPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound has shown potential in various therapeutic areas:

  • Anticancer Activity : It has been reported to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cell lines.
  • Antimicrobial Activity : Demonstrates potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.
  • Anti-inflammatory Effects : Exhibits properties that may inhibit inflammatory mediators.

Anticancer Applications

Research indicates that 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride can effectively inhibit cancer cell growth.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing its effects on HeLa cells, the compound showed an IC50 value below 150 μM, indicating significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. The mechanism involves the disruption of critical signaling pathways related to cell survival and proliferation.

Antimicrobial Applications

The compound's efficacy against Mycobacterium tuberculosis has been highlighted in several studies.

Case Study: Efficacy Against MDR-TB

In vitro tests demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) as low as 0.006 μM against multidrug-resistant strains of Mycobacterium tuberculosis. This positions it as a promising candidate for developing new anti-tuberculosis therapies.

Anti-inflammatory Applications

Preliminary research suggests that this compound may also have anti-inflammatory effects by inhibiting key inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's biological activity. Modifications at specific positions on the imidazo and pyridine rings can significantly influence its potency and selectivity.

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Table 2: Structure-Activity Relationship Insights

Compound ModificationObserved Effect
Bromine at C3Enhanced binding affinity
Formyl group at C6Increased anticancer activity
Substituents at C2 and C6Improved potency against Mtb

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various signaling pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride:

Compound Name Substituents Salt Form Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide Br (C3), Cl (C6) Hydrobromide 312.39 Antitrypanosomal precursor
6-Bromoimidazo[1,2-a]pyridin-8-amine Br (C6), NH₂ (C8) None 228.06 CDK2 inhibitor; hydrogen bonding
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride Br (C8), CH₃ (C6) Hydrochloride 257.55 Supplier purity: 96%
3-Bromoimidazo[1,2-a]pyridine Br (C3) None 197.03 Melting point: 92–94°C
6-Chloroimidazo[1,2-a]pyridin-2-amine Cl (C6), NH₂ (C2) None 183.61 Similarity score: 0.73

Pharmacological and Physicochemical Properties

  • In contrast, 3-bromo-6-chloro derivatives are precursors for antitrypanosomal agents .
  • Stability : Hydrochloride/hydrobromide salts enhance stability under storage, as seen in supplier data (e.g., 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride stored at 0–6°C) .

Commercial Availability and Purity

  • 3-Bromoimidazo[1,2-a]pyridine (CAS 4926-47-0): Available at 97% purity (JPY 11,500/g) .
  • 8-Bromoimidazo[1,2-a]pyridin-6-amine hydrochloride : Purity 96% (CAS 1373233-09-0) .

Key Differentiators of this compound

Substituent Positioning : The combination of bromine (C3) and amine (C6) distinguishes it from analogues with substituents at C2, C8, or methyl groups .

Salt Form: The dihydrochloride salt offers superior solubility compared to hydrobromide or non-salt forms, critical for in vivo studies .

Biological Activity

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6BrN3_3·2HCl
  • Molecular Weight : Approximately 212.04 g/mol
  • Structural Features : The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine structure, which is crucial for its biological reactivity and specificity.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The bromine atom enhances the compound's ability to bind effectively to these targets, modulating their activity through inhibition or activation of signaling pathways. Notably, it has shown efficacy as an inhibitor of specific kinases involved in cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits substantial anticancer activity. It has been studied for its effects on various kinases implicated in tumor growth. For example:

  • Inhibition Studies : The compound demonstrated potent inhibition against specific kinases at low nanomolar concentrations, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound is also being explored for its potential neuroprotective properties. Its structural characteristics suggest possible interactions with biological targets related to neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to 3-Bromoimidazo[1,2-a]pyridin-6-amine:

Compound NameStructural FeaturesBiological Activity
6-Aminoimidazo[1,2-a]pyridine Lacks bromine; contains amino group at 6-positionPotential anti-inflammatory effects
3-Bromoimidazo[1,2-a]pyridine Bromine at 3-position; unique anti-cancer propertiesInhibitor of specific kinases
5-Bromoimidazo[1,2-a]pyridine Bromine at 5-position; different reactivityStudied for antibacterial properties
Imidazo[1,2-a]pyridin-6-amine No halogen substituent; simpler structureGeneral kinase inhibitor

The unique placement of the bromine atom in 3-Bromoimidazo[1,2-a]pyridin-6-amine enhances its reactivity and specificity toward certain biological targets compared to its analogs .

Study on Kinase Inhibition

In a recent study evaluating the inhibitory effects of 3-Bromoimidazo[1,2-a]pyridin-6-amine on various kinases:

  • Results : The compound exhibited an IC50_{50} value in the low nanomolar range against selected kinases involved in cancer signaling pathways.
  • Methodology : The study employed surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess binding affinity and kinetics .

Neuroprotective Potential Evaluation

Another investigation focused on the neuroprotective potential of the compound:

  • Findings : Preliminary results indicated that it could reduce oxidative stress markers in neuronal cell lines.
  • Implications : These findings suggest a promising avenue for treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves bromination of a precursor such as 6-aminoimidazo[1,2-a]pyridine. A scalable approach employs bromine in acetic acid under inert conditions, with temperature control (20–25°C) to minimize side reactions . Post-synthesis, the dihydrochloride salt is formed via treatment with HCl gas in anhydrous ethanol, followed by recrystallization from methanol/ether to enhance purity (>95%). Yield optimization requires strict stoichiometric ratios (1:1.2 substrate-to-bromine) and inert atmosphere maintenance to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity. Residual solvents (e.g., acetic acid) are quantified via GC-MS .
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves the dihydrochloride salt’s crystal packing and hydrogen-bonding network . Complementary techniques include 1^1H/13^13C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) to verify molecular mass (±2 ppm error) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screens should focus on kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity (Gram+/Gram- panels). Use:

  • Kinase Assays : ADP-Glo™ Kinase Assay with IC₅₀ determination at 10 µM–1 nM .
  • MIC Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK293 cells to establish selectivity indices (SI >10 preferred) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to diversify the compound’s structure?

  • Methodological Answer : The 3-bromo substituent is reactive in Pd-catalyzed couplings. Protocol:

  • Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.) in DMF/H₂O (4:1) at 80°C for 12h .
  • Applications : Introduce biaryl groups (e.g., 4-pyridyl) to enhance target binding. Post-coupling, purify via silica gel chromatography (EtOAc/hexane) and confirm regioselectivity via NOESY .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation steps:

  • Standardization : Use identical cell lines (e.g., NCI-60 panel) and assay buffers (pH 7.4 PBS) .
  • Control Compounds : Include reference inhibitors (e.g., imatinib for kinases) to calibrate inter-lab variability .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses, reconciling activity trends with steric/electronic effects of substituents .

Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?

  • Methodological Answer : The salt improves aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base in PBS) and stability (hygroscopicity reduced by 60%). Characterize via:

  • DSC/TGA : Identify dehydration events (50–100°C) and melting point shifts .
  • Solubility Studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) .
  • Stability : Accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation .

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